molecular formula C16H13BrO5S B11991679 3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester

3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester

Cat. No.: B11991679
M. Wt: 397.2 g/mol
InChI Key: YEAQXSOWIZUPJJ-NYYWCZLTSA-N
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Description

3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a benzenesulfonyl group, and an acrylic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester typically involves multiple steps. One common method starts with the bromination of benzenesulfonic acid to form 4-bromobenzenesulfonic acid . This intermediate is then reacted with phenol to produce 4-(4-bromo-benzenesulfonyloxy)-phenol. The final step involves the esterification of this intermediate with acrylic acid methyl ester under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-(4-(4-substituted-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13BrO5S

Molecular Weight

397.2 g/mol

IUPAC Name

methyl (E)-3-[4-(4-bromophenyl)sulfonyloxyphenyl]prop-2-enoate

InChI

InChI=1S/C16H13BrO5S/c1-21-16(18)11-4-12-2-7-14(8-3-12)22-23(19,20)15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+

InChI Key

YEAQXSOWIZUPJJ-NYYWCZLTSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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